REACTION_CXSMILES
|
[CH2:1](I)[CH3:2].[Br:4][C:5]1[C:10]([F:11])=[CH:9][N:8]=[C:7]([OH:12])[CH:6]=1>C(Cl)Cl>[Br:4][C:5]1[C:10]([F:11])=[CH:9][N:8]=[C:7]([O:12][CH2:1][CH3:2])[CH:6]=1
|
Name
|
|
Quantity
|
2.08 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
Ag2CO3
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=NC=C1F)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at r.t. over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture is quenched by the addition of water and DCM
|
Type
|
FILTRATION
|
Details
|
After filtration the org
|
Type
|
CUSTOM
|
Details
|
layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=NC=C1F)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |